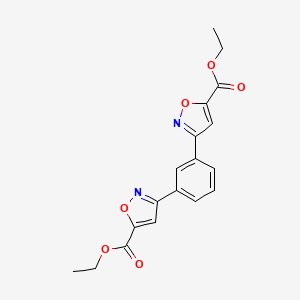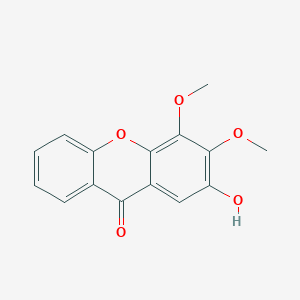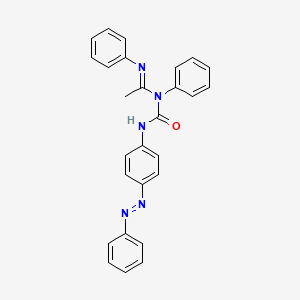![molecular formula C16H25N3O3 B14467720 N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine CAS No. 69753-64-6](/img/structure/B14467720.png)
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine is a chemical compound with the molecular formula C16H25N3O3. This compound is known for its unique structure, which includes a diethylamino group and a methylphenyl group attached to an L-glutamine backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine typically involves the reaction of 4-(Diethylamino)-2-methylphenylamine with L-glutamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the compound in bulk quantities. The use of advanced technologies and equipment ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups.
科学研究应用
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- N~2~-[4-(Diethylamino)-2-hydroxyphenyl]-L-glutamine
- N~2~-[4-(Diethylamino)-2-methylphenyl]-L-asparagine
- N~2~-[4-(Diethylamino)-2-methylphenyl]-L-lysine
Uniqueness
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical properties and potential applications in various fields. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
69753-64-6 |
|---|---|
分子式 |
C16H25N3O3 |
分子量 |
307.39 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[4-(diethylamino)-2-methylanilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H25N3O3/c1-4-19(5-2)12-6-7-13(11(3)10-12)18-14(16(21)22)8-9-15(17)20/h6-7,10,14,18H,4-5,8-9H2,1-3H3,(H2,17,20)(H,21,22)/t14-/m0/s1 |
InChI 键 |
DJYGIXXZJOFIMG-AWEZNQCLSA-N |
手性 SMILES |
CCN(CC)C1=CC(=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O)C |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(CCC(=O)N)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



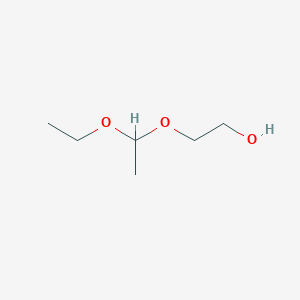
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)
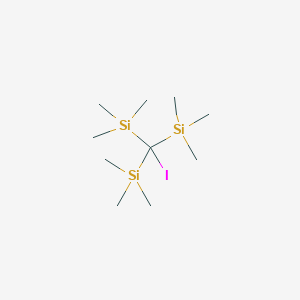

![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
